molecular formula C13H8BrNO6 B267876 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate

2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate

Cat. No. B267876
M. Wt: 354.11 g/mol
InChI Key: CSIFBJSKOCUZTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BF-8 and belongs to the family of furoates, which are organic compounds with a furan ring and a carboxylic acid ester group.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate is not fully understood. However, studies have shown that this compound can induce apoptosis in cancer cells by activating the caspase pathway. It has also been suggested that BF-8 can inhibit the activity of enzymes such as topoisomerase II and histone deacetylase, which are involved in DNA replication and gene expression, respectively.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate can affect various biochemical and physiological processes. For example, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting the cell membrane and cell wall synthesis. In cancer cells, BF-8 can induce apoptosis by activating the caspase pathway and inhibiting the activity of enzymes involved in DNA replication and gene expression.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying the mechanisms of bacterial and fungal growth. Additionally, BF-8 has been shown to have potential as an anticancer agent, which makes it a promising compound for further drug development. However, one limitation of using this compound is its potential toxicity, which requires careful handling and dosage control.

Future Directions

There are several future directions for research on 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate. One direction is to further investigate its potential as an antimicrobial agent and to study its mechanism of action against different types of bacteria and fungi. Another direction is to explore its potential as an anticancer agent and to study its efficacy and safety in preclinical and clinical trials. Additionally, BF-8 can be further studied as a tool in biochemical studies, such as in the development of fluorescent probes for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy.
In conclusion, 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate is a promising compound with potential applications in scientific research. Its broad-spectrum antimicrobial activity and potential as an anticancer agent make it a useful tool for studying various biological processes. Further research is needed to fully understand its mechanisms of action and to explore its potential in drug development and biochemical studies.

Synthesis Methods

The synthesis of 2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate involves the reaction of 4-bromobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then nitro-substituted using a nitration reagent such as nitric acid. The final product is purified using column chromatography to obtain the pure compound.

Scientific Research Applications

2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate has been used in various scientific research applications such as in the development of new drugs and as a tool in biochemical studies. This compound has been shown to have antimicrobial activity against various bacteria and fungi. It has also been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Additionally, BF-8 has been used as a fluorescent probe for detecting protein-ligand interactions and as a photosensitizer in photodynamic therapy.

properties

Product Name

2-(4-Bromophenyl)-2-oxoethyl 5-nitro-2-furoate

Molecular Formula

C13H8BrNO6

Molecular Weight

354.11 g/mol

IUPAC Name

[2-(4-bromophenyl)-2-oxoethyl] 5-nitrofuran-2-carboxylate

InChI

InChI=1S/C13H8BrNO6/c14-9-3-1-8(2-4-9)10(16)7-20-13(17)11-5-6-12(21-11)15(18)19/h1-6H,7H2

InChI Key

CSIFBJSKOCUZTO-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Canonical SMILES

C1=CC(=CC=C1C(=O)COC(=O)C2=CC=C(O2)[N+](=O)[O-])Br

Origin of Product

United States

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